

7-Ethoxy-4-methylcoumarin: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Ethoxy-4-methylcoumarin

Cat. No.: B191235

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CAS Number: 87-05-8

Chemical Formula: $C_{12}H_{12}O_3$

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Chemical Structure:

This technical guide provides an in-depth overview of **7-ethoxy-4-methylcoumarin**, a versatile heterocyclic compound widely utilized in biomedical research and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its utility as a fluorescent probe for enzyme activity and its role as a dopamine D2 receptor agonist. Experimental protocols and signaling pathway diagrams are provided to support its practical application in a laboratory setting.

Core Physicochemical and Spectroscopic Data

7-Ethoxy-4-methylcoumarin is a white to off-white crystalline solid. A summary of its key physicochemical and spectroscopic properties is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **7-Ethoxy-4-methylcoumarin**

Property	Value	Reference
CAS Number	87-05-8	[1]
Molecular Weight	204.22 g/mol	[2][3]
Melting Point	114-117 °C	[2]
Boiling Point	351.4 ± 37.0 °C at 760 mmHg	[2]
Solubility	Soluble in DMSO and dimethylformamide (DMF)	
XLogP3	2.6	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]

Table 2: Spectroscopic Data for **7-Ethoxy-4-methylcoumarin**

Spectroscopic Technique	Key Data	Reference
UV-Vis Absorption (in Methanol)	λ_{max} : 235, 337 nm	
Fluorescence	Excitation/Emission dependent on solvent and application	
$^1\text{H-NMR}$	Spectral data confirms the chemical structure	
$^{13}\text{C-NMR}$	Spectral data confirms the chemical structure	
Mass Spectrometry	Monoisotopic Mass: 204.078644241 Da	[2][3]

Synthesis of 7-Ethoxy-4-methylcoumarin

The primary method for synthesizing **7-ethoxy-4-methylcoumarin** is through the etherification of its precursor, 7-hydroxy-4-methylcoumarin. 7-hydroxy-4-methylcoumarin itself is commonly synthesized via the Pechmann condensation reaction.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate using an acid catalyst.^{[4][5][6][7]}

Materials:

- Resorcinol
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (or other suitable acid catalyst like Amberlyst-15)^[5]
- Ethanol
- Ice

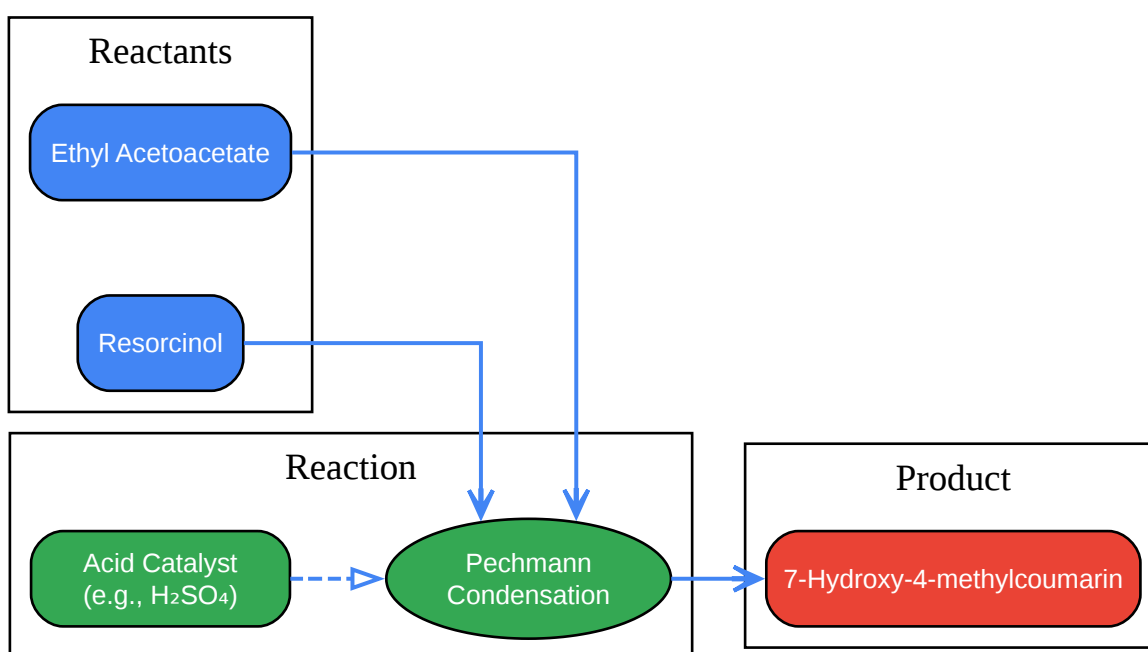
Procedure:

- In a flask, dissolve resorcinol in ethyl acetoacetate.
- Cool the flask in an ice bath.
- Slowly add concentrated sulfuric acid to the mixture while maintaining a low temperature and stirring.
- After the addition is complete, continue stirring for a specified time to allow the reaction to proceed.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.

- Collect the precipitate by vacuum filtration and wash it with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.

The subsequent ethoxy group is introduced by reacting 7-hydroxy-4-methylcoumarin with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Synthesis Workflow: Pechmann Condensation



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Pechmann condensation for 7-hydroxy-4-methylcoumarin.

Applications in Biomedical Research

7-Ethoxy-4-methylcoumarin has two prominent applications in the fields of biochemistry, pharmacology, and drug development.

Fluorescent Probe for Cytochrome P450 Enzyme Activity

7-Ethoxy-4-methylcoumarin is a well-established fluorogenic substrate for various cytochrome P450 (CYP) isoforms, particularly those in the CYP1A, CYP2B, and CYP2E families.^[8] The O-deethylation of **7-ethoxy-4-methylcoumarin** by these enzymes produces the highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), and acetaldehyde. The rate of formation of this fluorescent product is directly proportional to the enzyme activity and can be monitored in real-time using a fluorometer. This assay is widely used for screening potential drug candidates for their inhibitory or inductive effects on CYP enzymes, which is a critical step in drug metabolism and pharmacokinetic studies.^{[8][9][10]}

This protocol provides a general procedure for measuring CYP450 activity using **7-ethoxy-4-methylcoumarin** in liver microsomes.

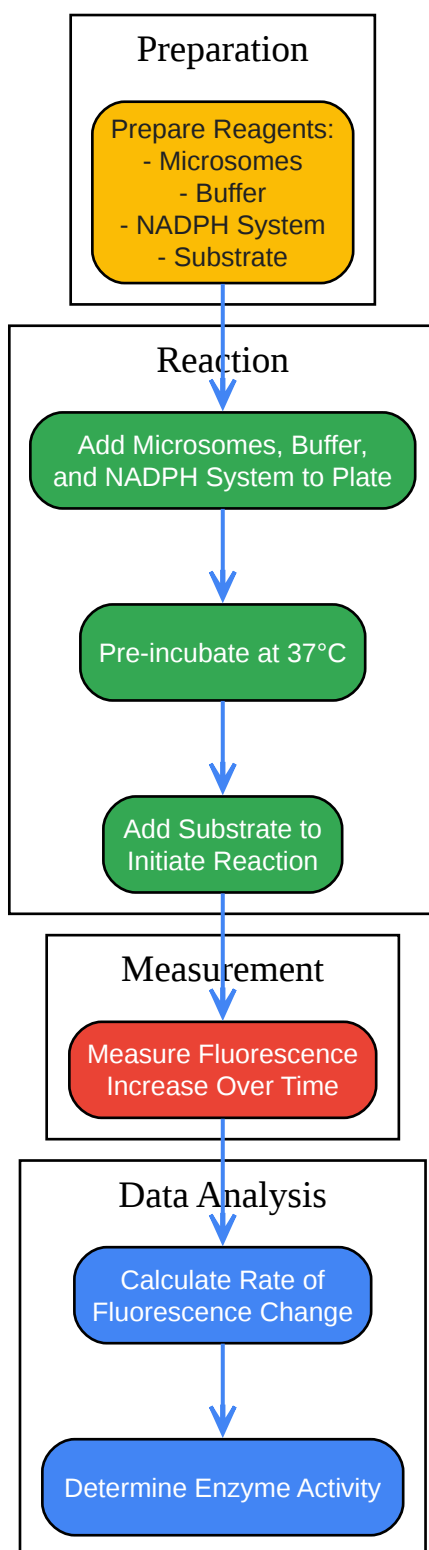
Materials:

- Liver microsomes (human, rat, etc.)
- **7-Ethoxy-4-methylcoumarin** (substrate)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplate (black, clear bottom)
- Fluorometer

Procedure:

- Prepare a stock solution of **7-ethoxy-4-methylcoumarin** in a suitable organic solvent (e.g., DMSO).
- In each well of the microplate, add the potassium phosphate buffer, liver microsomes, and the NADPH regenerating system.
- Pre-incubate the plate at 37°C for a few minutes.

- Initiate the reaction by adding the **7-ethoxy-4-methylcoumarin** substrate solution to each well.
- Immediately place the microplate in a pre-warmed fluorometer.
- Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360-380 nm and an emission wavelength of ~450-460 nm.
- The rate of fluorescence increase is proportional to the ECOD activity.

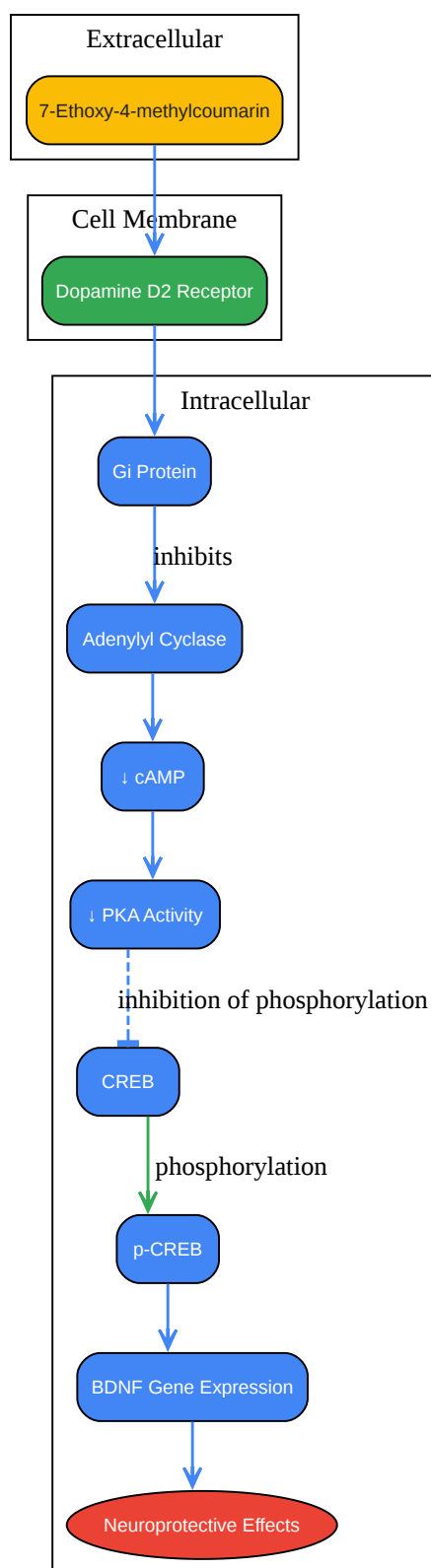


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Workflow for the 7-Ethoxycoumarin-O-deethylase (ECOD) assay.

Dopamine D2 Receptor Agonist

Recent studies have identified **7-ethoxy-4-methylcoumarin** as a novel agonist of the dopamine D2 receptor (DRD2).^[11] As a DRD2 agonist, it has shown potential in ameliorating motor deficits in animal models of Parkinson's disease.^[11] The activation of the D2 receptor by **7-ethoxy-4-methylcoumarin** leads to the increased expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.^[11]



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Dopamine D2 receptor signaling pathway activated by **7-ethoxy-4-methylcoumarin**.

Conclusion

7-Ethoxy-4-methylcoumarin is a valuable chemical tool for researchers in the life sciences. Its robust use as a fluorogenic substrate for CYP450 enzymes makes it indispensable for drug metabolism and toxicology studies. Furthermore, its newly discovered role as a dopamine D2 receptor agonist opens up new avenues for research in neuropharmacology and the development of potential therapeutics for neurodegenerative diseases. This guide provides the foundational technical information and protocols to effectively utilize **7-ethoxy-4-methylcoumarin** in a research setting.

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